3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole group at position 3 and a 3-methoxybenzoyl-piperazine moiety at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and receptor-binding properties . The structural complexity of this compound arises from the integration of pyrazole and piperazine rings, which are known to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-13-16(2)27(24-15)20-8-7-19(22-23-20)25-9-11-26(12-10-25)21(28)17-5-4-6-18(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHDKRMFLFLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the pyridazine ring under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Piperazine Modifications :
- The target compound’s 3-methoxybenzoyl-piperazine group distinguishes it from analogs with sulfonyl (e.g., CAS 1019104-88-1 ) or unsubstituted piperazine (CAS 1279219-11-2 ). The methoxybenzoyl group likely enhances π-π stacking interactions in biological targets, whereas sulfonyl groups improve solubility and hydrogen-bonding capacity.
- The biphenylsulfonyl analog (CAS 1013820-44-4 ) exhibits higher molecular weight and steric bulk, which may influence pharmacokinetics.
Pyrazole Substitutions :
- The 3,5-dimethylpyrazole in the target compound and CAS 1279219-11-2 contrasts with the 3,4,5-trimethylpyrazole in CAS 1013820-44-4 . Increased methylation may reduce metabolic degradation but could also hinder target binding.
Biological Activity Trends :
- Pyridazine derivatives with chlorinated substituents (e.g., CAS 1013820-44-4 , compound in ) show enhanced antibacterial and antiviral activities, likely due to halogen-mediated hydrophobic interactions.
- Sulfonyl-containing analogs (e.g., CAS 1019104-88-1 ) are hypothesized to exhibit improved enzyme inhibition due to sulfonate’s electronegative character.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Key Functional Groups
- Pyrazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often linked to neuroactive and antitumor properties.
- Methoxybenzoyl Group : Imparts additional pharmacological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The specific compound under review has demonstrated promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. The compound has shown potential in reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting key signaling molecules involved in inflammation.
- Membrane Disruption : Its antimicrobial activity is likely due to the disruption of bacterial cell membranes.
Q & A
Q. What are the common synthetic routes for preparing this pyridazine derivative, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Nucleophilic substitution at the pyridazine core to introduce the piperazine moiety.
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 3,5-dimethylpyrazole group.
- Acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride. Critical parameters include solvent polarity (e.g., DMF for solubility vs. dichloromethane for acylation), temperature control (60–100°C for coupling steps), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- X-ray crystallography resolves the 3D structure, confirming regioselectivity of substituents (e.g., piperazine orientation) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and validates substitution patterns.
- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation pathways .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro kinase inhibition assays to target signaling pathways (e.g., EGFR or PI3K).
- Cellular viability assays (MTT or ATP-based luminescence) in cancer or inflammatory cell lines.
- Receptor binding studies (e.g., GPCRs or neurotransmitter transporters) due to the piperazine moiety’s affinity for CNS targets .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and biological activity of this compound?
- Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility and regioselectivity.
- Molecular docking (AutoDock Vina, Schrödinger) screens against protein targets (e.g., serotonin receptors) to prioritize analogs with enhanced binding.
- Reaction path simulations (using tools like Gaussian or ORCA) identify optimal solvents and catalysts, reducing trial-and-error experimentation .
Q. What strategies resolve contradictory data in biological activity across different assay systems?
- Dose-response normalization to account for variations in cell permeability or metabolic stability.
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement.
- Impurity profiling (HPLC-MS) rules out confounding effects from synthetic byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Systematic substituent variation : Modify the 3-methoxybenzoyl group to alter lipophilicity (logP) and plasma protein binding.
- Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites (e.g., pyridazine ring oxidation).
- In silico ADMET prediction (SwissADME, pkCSM) prioritizes analogs with balanced solubility and permeability .
Q. What methodologies are employed to investigate its mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models validate target specificity (e.g., receptor knockout in cell lines).
- Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by treatment.
- Pharmacodynamic markers (e.g., phospho-kinase arrays) quantify target modulation in vivo .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
